molecular formula C47H80O19 B053028 Majoroside F5 CAS No. 125309-99-1

Majoroside F5

Cat. No. B053028
M. Wt: 949.1 g/mol
InChI Key: HJAUCZRAVQFECY-GBRBAAPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Majoroside F5 is a natural compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a type of flavonoid glycoside that can be found in various plants, including the leaves of Mulberry trees. Majoroside F5 has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism Of Action

The mechanism of action of Majoroside F5 is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways involved in inflammation and oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.

Biochemical And Physiological Effects

Majoroside F5 has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which makes it a potential candidate for the prevention and treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. It has also been shown to possess anticancer properties, which makes it a potential candidate for the treatment of various types of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Majoroside F5 in lab experiments is its natural origin. It is a natural compound that can be extracted from various plant sources, which makes it a safer alternative to synthetic compounds. However, one of the limitations of using Majoroside F5 in lab experiments is its low solubility, which can make it difficult to dissolve in certain solvents.

Future Directions

There are numerous future directions for the study of Majoroside F5. One of the potential directions is the development of Majoroside F5-based drugs for the treatment of various inflammatory diseases and oxidative stress-related diseases. Another potential direction is the study of the synergistic effects of Majoroside F5 with other natural compounds or synthetic drugs. Additionally, the study of the pharmacokinetics and pharmacodynamics of Majoroside F5 can provide valuable insights into its therapeutic potential.

Synthesis Methods

Majoroside F5 can be synthesized from the leaves of Mulberry trees using various extraction methods. One of the most common methods is the hot water extraction method, which involves boiling the leaves in water and then filtering the extract. The extract is then purified using various chromatography techniques to obtain Majoroside F5 in its pure form.

Scientific Research Applications

Majoroside F5 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.

properties

CAS RN

125309-99-1

Product Name

Majoroside F5

Molecular Formula

C47H80O19

Molecular Weight

949.1 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R,17S)-3,12-dihydroxy-17-[(E,2S)-5-hydroxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-3-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C47H80O19/c1-19(2)24(50)10-14-47(8,66-42-38(60)35(57)32(54)27(17-48)63-42)21-9-12-45(6)23-16-26(40-44(4,5)29(52)11-13-46(40,7)22(23)15-25(51)30(21)45)62-43-39(36(58)33(55)28(18-49)64-43)65-41-37(59)34(56)31(53)20(3)61-41/h10,14,19-43,48-60H,9,11-13,15-18H2,1-8H3/b14-10+/t20-,21-,22?,23?,24?,25-,26+,27+,28+,29?,30?,31-,32+,33+,34+,35-,36-,37+,38+,39+,40?,41-,42-,43+,45+,46+,47-/m0/s1

InChI Key

HJAUCZRAVQFECY-GBRBAAPOSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3CC4C(C[C@@H](C5[C@@]4(CC[C@@H]5[C@](C)(/C=C/C(C(C)C)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)[C@@]7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4C(CC(C5C4(CCC5C(C)(C=CC(C(C)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4C(CC(C5C4(CCC5C(C)(C=CC(C(C)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O

synonyms

dammar-22(23)-ene-3,6,12,20,24-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside
majoroside F5

Origin of Product

United States

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